![molecular formula C11H10ClN3O B13123047 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride typically involves the cyclization of aryl cyclopropanes with quinoxalinones in the presence of hydrochloric acid and nitric acid. This reaction is often mediated by visible light, which facilitates the ring opening and subsequent cyclization to form the desired product . Another method involves the use of benzimidazoles, alkyl bromoacetates, and non-symmetrical electron-deficient alkynes in a one-pot three-component reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of standard laboratory reagents and operationally simple, catalyst-free methodologies makes the process efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different substituted pyrroloquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, nitric acid, and various oxidizing and reducing agents. Reaction conditions often involve the use of visible light or specific catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoxalines and quinoxaline derivatives, which can have significant biological activities .
Wissenschaftliche Forschungsanwendungen
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit protein kinases and other enzymes involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-4H,5H-pyrrolo[1,2-a]quinoxalin-4-one: This compound shares a similar core structure but has a bromine atom at the 7-position.
Pyrrolo[1,2-a]quinoxalin-4-ones: These compounds have similar structural features and biological activities.
Uniqueness
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride is unique due to its specific substitution pattern and the presence of an amino group at the 7-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H10ClN3O |
|---|---|
Molekulargewicht |
235.67 g/mol |
IUPAC-Name |
7-amino-5H-pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride |
InChI |
InChI=1S/C11H9N3O.ClH/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10;/h1-6H,12H2,(H,13,15);1H |
InChI-Schlüssel |
QLKAWSGOOOENMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C3=C(C=C(C=C3)N)NC(=O)C2=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


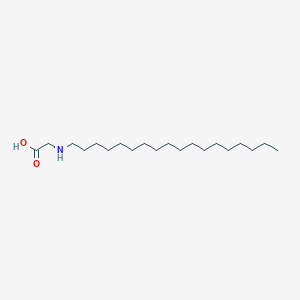


![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
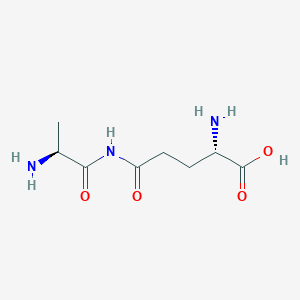
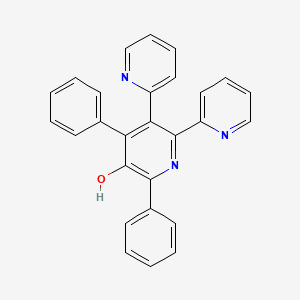

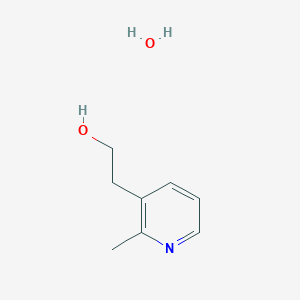
amine](/img/structure/B13123017.png)

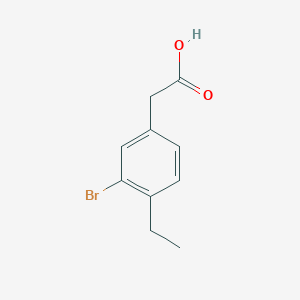
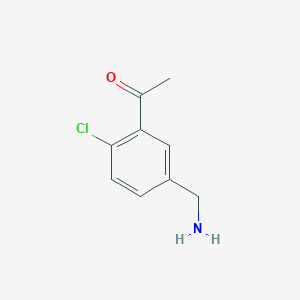
![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)
